![molecular formula C16H13N3O2S2 B2836838 4-(Benzo[b]thiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309574-47-6](/img/structure/B2836838.png)
4-(Benzo[b]thiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
The compound “4-(Benzo[b]thiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazin-2-one moiety, which is a type of piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, bearing various electron withdrawing groups at the C-2 position of their scaffolds, were obtained using a convenient approach based on the Fiesselmann thiophene synthesis . This strategy involved the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzo[b]thiophene moiety would contribute to the planarity of the molecule, while the piperazin-2-one moiety could introduce some degree of three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzo[b]thiophene and piperazin-2-one moieties. For instance, the benzo[b]thiophene moiety could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[b]thiophene and piperazin-2-one moieties could affect its solubility, reactivity, and other properties .Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds bearing thiazole and benzothiazole scaffolds, similar to the one described, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant effects among others. The versatility of these compounds is attributed to their structural diversity and the possibility of substituent modification, which allows for the optimization of desired biological properties (Verma, Sinha, & Bansal, 2019).
Synthetic Strategies and Biological Importance of Benzothiazole Derivatives
Benzothiazole derivatives, closely related to the query compound, are recognized for their significant pharmacological potential, including antimicrobial and anticancer activities. The structural motif of benzothiazole serves as a key pharmacophore in drug design, leading to the development of numerous therapeutic agents. The versatility and efficacy of benzothiazole derivatives underscore the potential for similar compounds to serve as starting points for drug discovery and development (Sumit, Kumar, & Mishra, 2020).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives highlight the therapeutic potential of compounds with similar structural features. These studies reveal that certain chemical characteristics, such as ether substitution, can significantly enhance in vivo efficacy, suggesting that modifications to the core structure of related compounds could yield promising therapeutic agents with both direct antifungal properties and the ability to stimulate immune responses (Schiaffella & Vecchiarelli, 2001).
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, as part of the query compound's structure, are integral to the development of drugs targeting central nervous system disorders, among other conditions. The flexibility of the piperazine scaffold allows for the creation of compounds with a wide range of therapeutic applications, underscoring the importance of such structures in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).
Future Directions
properties
IUPAC Name |
4-(1-benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14-10-18(6-7-19(14)16-17-5-8-22-16)15(21)13-9-11-3-1-2-4-12(11)23-13/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQOODNNODWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
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